3,4-Dimethoxycinnamyl alcohol

Catalog No.
S1532351
CAS No.
40918-90-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxycinnamyl alcohol

CAS Number

40918-90-9

Product Name

3,4-Dimethoxycinnamyl alcohol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+

InChI Key

OYICGYUCCHVYRR-ONEGZZNKSA-N

SMILES

COC1=C(C=C(C=C1)C=CCO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CO)OC

Entomology

Application: 3,4-Dimethoxycinnamyl alcohol has been identified in the rectal glands of the male oriental fruit fly, Dacus dorsalis .

Method: The compound is naturally produced by the fruit fly and is likely involved in chemical communication or defense .

Results:

Antimutagenic Studies

Application: 3,4-Dimethoxycinnamyl alcohol has been identified as an antimutagenic compound .

Method: The compound’s antimutagenic activity was tested against furylfuramide, Trp-P-1, and activated Trp-P-1 .

Results:

Organic Synthesis

Application: 3,4-Dimethoxycinnamyl alcohol can be used as an intermediate in organic synthesis .

Method: The compound can participate in various reactions to synthesize other compounds .

Results: The specific outcomes depend on the reactions in which 3,4-Dimethoxycinnamyl alcohol is used .

Biochemical Research

Method: The compound can be used in various biochemical assays and experiments .

Results: The specific outcomes depend on the nature of the experiment .

Antimicrobial and Antifungal Studies

Application: 3,4-Dimethoxycinnamyl alcohol has antimicrobial and antifungal properties .

Method: The compound’s antimicrobial and antifungal activities can be tested against various pathogens .

Results:

3,4-Dimethoxycinnamyl alcohol is an organic compound with the molecular formula C₁₁H₁₄O₃. It features a cinnamyl structure, characterized by a vinyl group attached to a phenyl ring, with two methoxy groups (–OCH₃) located at the 3 and 4 positions of the aromatic ring. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics.

  • Oxidation: It can be oxidized to form 3,4-dimethoxycinnamic acid. This reaction typically involves oxidizing agents such as alkaline potassium permanganate, which facilitates the conversion of the alcohol functional group into a carboxylic acid group .
  • Esterification: The hydroxyl group in 3,4-dimethoxycinnamyl alcohol can react with carboxylic acids to form esters, which are significant in various applications including fragrance and flavor industries.
  • Electro

Research indicates that 3,4-dimethoxycinnamyl alcohol exhibits several biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a potential candidate for therapeutic applications .
  • Metabolism by Fungi: The compound is metabolized by certain fungi, such as Coriolus versicolor, indicating its potential role in bioremediation processes .

Several methods exist for synthesizing 3,4-dimethoxycinnamyl alcohol:

  • From Cinnamic Acid Derivatives: It can be synthesized through the reduction of 3,4-dimethoxycinnamic acid using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Via Claisen-Schmidt Condensation: This method involves the condensation of appropriate aromatic aldehydes with acetophenones under basic conditions.
  • Electrochemical Synthesis: As mentioned earlier, electrochemical methods can also be employed to synthesize this compound from its precursors under controlled conditions .

3,4-Dimethoxycinnamyl alcohol finds applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for potential use in drug formulations aimed at treating oxidative stress-related diseases.
  • Cosmetics: Its pleasant aroma and skin-beneficial properties make it suitable for inclusion in cosmetic products.
  • Food Industry: It may be used as a flavoring agent due to its aromatic characteristics.

Interaction studies involving 3,4-dimethoxycinnamyl alcohol focus on its metabolic pathways and interactions with biological systems. Research has highlighted its metabolism by fungi and its potential interactions with other compounds in biological matrices. Understanding these interactions is crucial for evaluating its safety and efficacy in various applications .

Several compounds share structural similarities with 3,4-dimethoxycinnamyl alcohol. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
3,4-Dimethoxycinnamic AcidCarboxylic AcidAntioxidant and anti-inflammatory properties
Cinnamyl AlcoholAlcoholUsed as a flavoring agent; less potent antioxidant
EugenolPhenolic CompoundStrong antimicrobial properties; used in dental care

Uniqueness of 3,4-Dimethoxycinnamyl Alcohol

What sets 3,4-dimethoxycinnamyl alcohol apart from these similar compounds is its dual methoxy substitution on the aromatic ring, which enhances its solubility and biological activity compared to other cinnamic derivatives. Its specific metabolic pathways also contribute to its unique profile among phenolic compounds.

XLogP3

1.3

Appearance

Powder

Wikipedia

3,4-dimethoxycinnamyl alcohol

Dates

Modify: 2023-08-15

Explore Compound Types